N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide
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Description
N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide is a chemical compound with the following structural formula:
CH3−C(H)=C(H)−C(O)−N(C5H10O)−C(H)−C(H3)
It belongs to the class of amides and contains an ethoxycyclopentyl group attached to the nitrogen atom. The compound is notable for its potential biological activity and synthetic applications.
Synthesis Analysis
The synthesis of N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide involves several steps. One common approach is the reaction of 1-ethoxycyclopentene with prop-2-enoyl chloride (also known as acryloyl chloride). The reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl group, resulting in the formation of the amide.
Molecular Structure Analysis
The compound’s molecular structure consists of a central amide functional group, flanked by an ethoxycyclopentyl moiety and an acryloyl group. The cyclopentyl ring provides rigidity, potentially influencing its biological properties.
Chemical Reactions Analysis
N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide may participate in various chemical reactions, including hydrolysis, reduction, and substitution. Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.
- Solubility : Solubility in different solvents (e.g., water, organic solvents) impacts its practical applications.
- Stability : Stability under various conditions (temperature, light, pH) is crucial for storage and handling.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is essential for safe handling.
- Flammability : Consider its flammability and appropriate storage precautions.
- Health Effects : Investigate potential health effects (e.g., skin irritation, respiratory hazards).
Future Directions
Research avenues for N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Synthetic Routes : Develop efficient synthetic methods.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10(13)12-9-11(14-4-2)7-5-6-8-11/h3H,1,4-9H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDZLXROFAXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide |
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